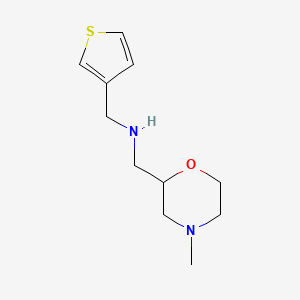
Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a tetrahydroisoquinoline moiety through a methylcarbamate linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides of the tetrahydroisoquinoline moiety.
Reduction: Secondary amines.
Substitution: Derivatives with different substituents replacing the carbamate group.
科学的研究の応用
Chemistry: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of tetrahydroisoquinoline derivatives .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
- Tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Comparison: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring. This structural feature can influence its biological activity and reactivity compared to other similar compounds. For example, the position of the carbamate group and the presence of additional substituents can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3 |
InChIキー |
LMNFSUDYAKHSNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)



![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)


![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
